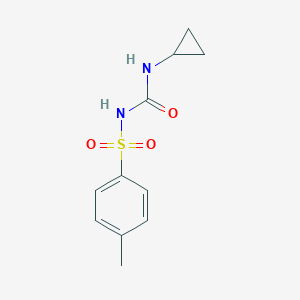

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea

Descripción general

Descripción

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a compound that features a cyclopropyl group, a 4-methylphenyl group, and a sulfonylurea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the reaction of cyclopropylamine with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopropylamine+4-methylbenzenesulfonyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives.

Aplicaciones Científicas De Investigación

Chemistry

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and chemical processes.

Biology

The compound has been investigated for its biological activity, particularly its interactions with biological targets. Research indicates that it may inhibit specific enzymes or receptors, which could lead to significant biological effects. For instance, studies have shown that similar sulfonamide derivatives exhibit antiproliferative activity against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been evaluated for anti-inflammatory effects and as a possible treatment for various diseases due to its ability to modulate enzyme activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study evaluating TASIN analogs showed that modifications in the arylsulfonamide moiety significantly influenced antiproliferative activity against colon cancer cell lines. The structural characteristics of similar compounds suggest that this compound could exhibit comparable effects .

- Enzyme Inhibition : Research on related urea derivatives indicates strong inhibitory effects against enzymes like urease and acetylcholinesterase. These findings imply that this compound may also demonstrate significant enzyme inhibition .

- Antibacterial Properties : Although direct research on this compound's antibacterial efficacy is limited, studies on structurally analogous compounds reveal moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential antibacterial applications .

Mecanismo De Acción

The mechanism of action of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)-N-(1-methylpiperidin-4-yl)urea

- 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)-N-(1-propylpiperidin-4-yl)urea

Uniqueness

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the sulfonylurea moiety is known for its potential biological activity.

Actividad Biológica

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a compound belonging to the urea class, characterized by its cyclopropyl group and sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

This compound features a unique structure that enhances its pharmacological properties. The sulfonyl group is known to improve the compound's binding affinity to biological targets, which is crucial for its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit competitive inhibition against enzymes such as aldosterone synthase and aromatase, suggesting that this compound may function similarly.

Potential Targets:

- Aldosterone Synthase : Inhibition could lead to applications in hypertension management.

- Aromatase : Potential use in hormone-sensitive cancers.

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties. Compounds with similar sulfonamide structures have shown significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease .

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 2.14 ± 0.003 |

| Urease | Competitive | 1.13 ± 0.003 |

These values indicate strong inhibitory activity compared to standard reference compounds.

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. Similar compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Study on Enzyme Inhibition

In a study evaluating the enzyme inhibition of synthesized sulfonamide derivatives, several compounds were assessed for their AChE and urease inhibitory activities. The results indicated that derivatives with structural similarities to this compound displayed promising results, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

Research into the anticancer potential of urea derivatives has highlighted that modifications in the chemical structure can enhance cytotoxicity against cancer cell lines. For instance, studies have shown that related compounds exhibit significant antiproliferative activity against lung carcinoma cells (A549) through mechanisms involving cell cycle arrest and apoptosis induction .

Propiedades

IUPAC Name |

1-cyclopropyl-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYPGUMLOXGEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907086 | |

| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021-39-2 | |

| Record name | NSC41175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.